molecular formula C17H26O4 B8680006 3,4-Dipentyloxybenzoic acid

3,4-Dipentyloxybenzoic acid

Cat. No.: B8680006
M. Wt: 294.4 g/mol
InChI Key: PDMYKAFCDWAAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dipentyloxybenzoic acid is a benzoic acid derivative substituted with pentyloxy groups at the 3- and 4-positions of the aromatic ring. It is synthesized via alkaline hydrolysis of methyl 3,4-dipentyloxybenzoate, followed by acidification, yielding a white solid with an 87% efficiency . This compound is notable for its application in materials science, particularly in the preparation of banana-shaped liquid crystals, which are critical for advanced optical and electronic devices . Its structure combines lipophilic pentyloxy chains with a polar carboxylic acid group, enabling unique self-assembly properties.

Properties

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

3,4-dipentoxybenzoic acid

InChI

InChI=1S/C17H26O4/c1-3-5-7-11-20-15-10-9-14(17(18)19)13-16(15)21-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,18,19)

InChI Key

PDMYKAFCDWAAID-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular characteristics of 3,4-dipentyloxybenzoic acid and related compounds:

Compound Molecular Formula Molecular Weight Substituents Physical State
3,4-Dipentyloxybenzoic acid C₁₇H₂₆O₄ 294.39 3,4-di(pentyloxy) White solid
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4-hydroxy Crystalline
Caffeic acid C₉H₈O₄ 180.15 3,4-dihydroxy, acrylic acid chain Yellow crystal
3,4-Dihydroxybenzoic acid C₇H₆O₄ 154.12 3,4-dihydroxy Solid
2-[(3,4-Dichlorobenzyl)oxy]benzoic acid C₁₄H₁₀Cl₂O₃ 309.14 3,4-dichloro, benzyloxy Not specified

Key Observations :

  • 3,4-Dipentyloxybenzoic acid is distinguished by its long alkoxy chains, enhancing lipophilicity and reducing solubility in polar solvents.
  • The dichlorobenzyloxy derivative introduces halogen atoms, likely enhancing stability and toxicity .

Functional Insights :

  • The pentyloxy chains in 3,4-dipentyloxybenzoic acid facilitate mesophase formation in liquid crystals, critical for display technologies.
  • Hydroxyl groups in caffeic and dihydroxybenzoic acids enable radical scavenging, making them potent antioxidants .

Research Findings and Trends

  • Materials Science: 3,4-Dipentyloxybenzoic acid’s role in liquid crystals highlights its utility in nanotechnology and optoelectronics .
  • Toxicity : Halogenated derivatives like the dichlorobenzyloxy compound require rigorous safety evaluations due to their reactive substituents .

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